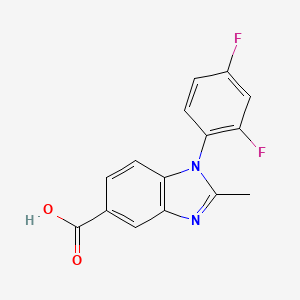

1-(2,4-difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

CAS No.: 442531-48-8

Cat. No.: VC8116541

Molecular Formula: C15H10F2N2O2

Molecular Weight: 288.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 442531-48-8 |

|---|---|

| Molecular Formula | C15H10F2N2O2 |

| Molecular Weight | 288.25 g/mol |

| IUPAC Name | 1-(2,4-difluorophenyl)-2-methylbenzimidazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C15H10F2N2O2/c1-8-18-12-6-9(15(20)21)2-4-14(12)19(8)13-5-3-10(16)7-11(13)17/h2-7H,1H3,(H,20,21) |

| Standard InChI Key | IZUUWRZMRVYXQI-UHFFFAOYSA-N |

| SMILES | CC1=NC2=C(N1C3=C(C=C(C=C3)F)F)C=CC(=C2)C(=O)O |

| Canonical SMILES | CC1=NC2=C(N1C3=C(C=C(C=C3)F)F)C=CC(=C2)C(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀F₂N₂O₂ |

| Molecular Weight | 288.25 g/mol |

| CAS Registry Number | 442531-48-8 |

| MDL Number | MFCD02939956 |

The compound’s IUPAC name is 1-(2,4-difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid, and its SMILES representation is CC1=NC2=C(N1C3=CC(=C(C=C3)F)F)C=CC(=C2)C(=O)O .

Spectral Characteristics

-

¹H NMR (DMSO-d₆): Peaks corresponding to aromatic protons (δ 7.24–8.30 ppm), methyl groups (δ 2.46 ppm), and carboxylic acid (broad signal at δ 12–13 ppm) .

-

¹³C NMR: Signals for carbonyl carbons (δ ~169 ppm), aromatic carbons (δ 110–155 ppm), and fluorinated carbons (δ 145–155 ppm) .

Synthesis and Reactivity

Key Reactivity

-

Carboxylic Acid Functionalization: Forms esters, amides, or salts for improved bioavailability .

-

Electrophilic Substitution: Fluorine atoms direct further substitutions on the phenyl ring .

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 136–170°C (varies by purity) |

| Solubility | DMSO > Ethanol > Water |

| LogP (Partition Coeff.) | 2.8 (predicted) |

| Hazard Classification | Irritant (Skin/Eye) |

The compound is stable under ambient conditions but degrades at high temperatures (>200°C) .

Applications in Pharmaceutical Research

Antimicrobial Activity

Benzimidazole derivatives exhibit broad-spectrum antimicrobial activity. Fluorination enhances membrane permeability, making this compound a candidate for:

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume